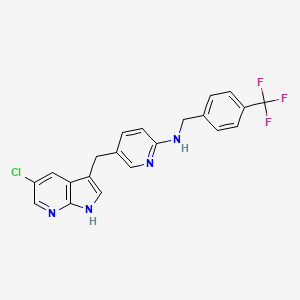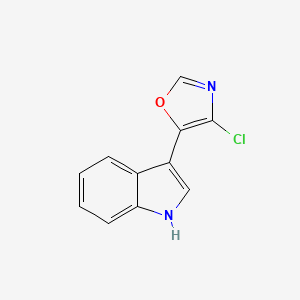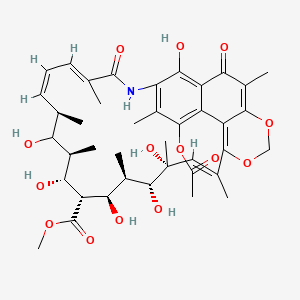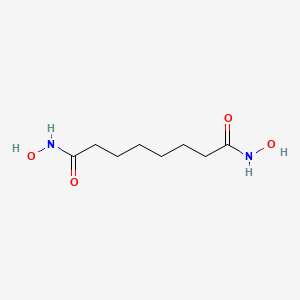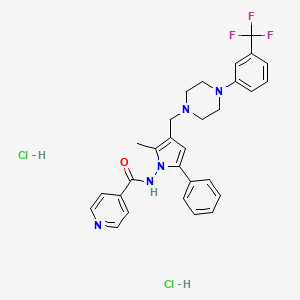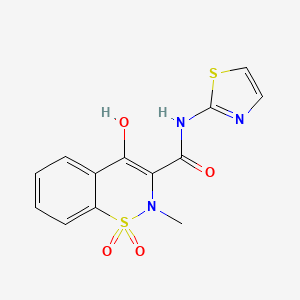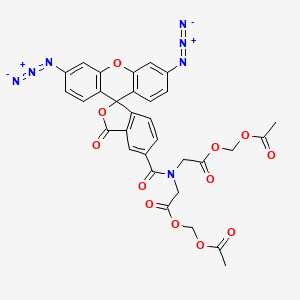
TA-02
Overview
Description
TA-02 is a chemical compound known for its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK). It is an analog of SB 203580 and exhibits similar cardiogenic properties. This compound is particularly noted for its ability to inhibit transforming growth factor-beta receptor 2 (TGFBR-2) with an IC50 value of 20 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TA-02 involves the preparation of a tri-substituted azole-based compound. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Substitution reactions: The core structure undergoes substitution reactions to introduce the necessary functional groups, such as fluorine atoms and nitrogen-containing heterocycles.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve a high purity level of 99.85%
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
TA-02 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: This compound undergoes substitution reactions, particularly involving halogen atoms and nitrogen-containing groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nitrogen-containing reagents are employed under controlled conditions
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in scientific research .
Scientific Research Applications
TA-02 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference compound in the study of p38 MAPK inhibitors and their analogs.
Biology: It is employed in cellular studies to investigate the role of p38 MAPK in various biological processes, including inflammation and cell differentiation.
Medicine: this compound is explored for its potential therapeutic applications in treating cardiovascular diseases and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research
Mechanism of Action
TA-02 exerts its effects by inhibiting p38 MAPK, a key enzyme involved in cellular responses to stress and inflammation. The inhibition of p38 MAPK leads to the suppression of downstream signaling pathways, including the phosphorylation of MAPKAPK2 and heat shock protein 27 (HSP27). This compound also inhibits TGFBR-2, further modulating cellular responses. The compound’s cardiogenic properties are attributed to its ability to induce the expression of cardiogenic markers such as NKX2-5 and T/Brachyury .
Comparison with Similar Compounds
TA-02 is compared with other similar compounds, including:
SB 203580: An analog of this compound with similar p38 MAPK inhibitory properties.
SB 202190: Another analog with comparable cardiogenic effects.
Adezmapimod: A compound with similar inhibitory effects on p38 MAPK and TGFBR-2
This compound is unique in its specific inhibition of TGFBR-2 and its potent cardiogenic properties, making it a valuable tool in scientific research and drug development .
Properties
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJOFNVIVQRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is TA02 primarily studied for in the context of these research papers?
A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]
Q2: How does TA02 relate to Napsin A?
A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.
Q3: Where is TA02 (Napsin A) typically found in the human body?
A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []
Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?
A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.
Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?
A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []
Q6: Are there any monoclonal antibodies developed specifically against TA02?
A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.
Q7: Has TA02 been studied in relation to any specific viruses?
A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The this compound cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


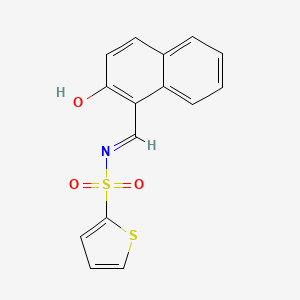

![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
